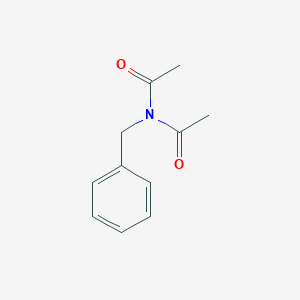

N-Acetyl-N-benzylacetamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-benzylacetamides often involves the N-acetylation of arylamines or the reductive acetylation of nitroarenes, a process that has been made more efficient and environmentally friendly with the use of recyclable catalysts and water as a solvent (Zeynizadeh, Aminzadeh, & Mousavi, 2019). The conversion of the N-benzylacetamido group to the acetamido group via autoxidation represents a general route to acetylated amines, highlighting a key step in the synthesis of related compounds (Gigg & Conant, 1983).

Molecular Structure Analysis

The molecular structure of N-benzylacetamides and their derivatives can be complex, with properties such as crystal structure playing a significant role in their reactivity and applications. For example, the crystal structure analysis of certain N-arylacetamides reveals specific intermolecular hydrogen bonding patterns that can influence their chemical behavior (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Chemical Reactions and Properties

N-Benzylacetamides undergo a variety of chemical reactions, including dibromohydration, which involves the regioselective addition of bromine and water across the double bond of alkynes to yield specific N-arylacetamide derivatives (Qiu, Li, Ma, & Zhou, 2017). These reactions are significant for the synthesis of compounds with potential pharmacological activities.

Physical Properties Analysis

The physical properties of N-benzylacetamides, such as their solubility, melting point, and stability, are crucial for their practical applications. While specific data on N-Acetyl-N-benzylacetamide might not be readily available, the study of similar compounds suggests that slight modifications in the molecular structure can significantly affect these properties, influencing their use in various fields.

Chemical Properties Analysis

The chemical properties of N-benzylacetamide derivatives, including their reactivity with different reagents, ability to undergo various chemical transformations, and the stability of the resulting products, are areas of active research. Studies on the acylation reactions and the formation of different substituted acetamides provide insights into the versatility and reactivity of these compounds (Tani, Oguni, & Araki, 1964).

Wissenschaftliche Forschungsanwendungen

Kontinuierliche Acetylierung

N-Acetyl-N-benzylacetamid: kann durch einen kontinuierlichen Acetylierungsprozess synthetisiert werden. Diese Methode verwendet Acetonitril als Acetylierungsmittel und Aluminiumoxid als Katalysator und bietet eine sicherere und umweltfreundlichere Alternative zu herkömmlichen, gefährlichen Carbonsäurederivaten. Es ist sowohl für aromatische als auch für aliphatische Amine anwendbar und zeigt gute Umwandlungsraten und eine ausgezeichnete Wiederverwendbarkeit des Katalysators .

Arzneimittelsynthese

Die Verbindung spielt eine bedeutende Rolle bei der Synthese von Arzneimitteln wie Paracetamol. Durch den Einsatz einer milderen Acetylierungsreaktion dient This compound als Zwischenprodukt bei der Herstellung von Pharmazeutika und zeigt seine Bedeutung in der medizinischen Chemie .

Peptidsynthese

In der Peptidsynthese kann This compound als Schutzgruppe fungieren. Schutzgruppen sind in der organischen Synthese unerlässlich, da sie die selektive Modifikation von Molekülen ermöglichen, ohne empfindliche funktionelle Gruppen zu beeinflussen .

Polymerchemie

Die Acetylgruppe von This compound wird in der Polymerchemie häufig verwendet. Sie trägt zur Modifizierung von Polymeren bei und verbessert ihre Eigenschaften für verschiedene industrielle Anwendungen .

Agrochemische Anwendungen

This compound: findet seinen Einsatz in der Agrochemie, wo seine Derivate zur Entwicklung neuer Agrochemikalien wie Pestizide und Herbizide eingesetzt werden können und zu effizienteren und sichereren landwirtschaftlichen Praktiken beitragen .

Analgetische Aktivität

Phenoxy-Acetamid-Derivate, zu denen auch This compound gehört, wurden auf ihre analgetische Aktivität untersucht. Einige Derivate zeigten vergleichbare oder sogar überlegene schmerzlindernde Wirkungen als herkömmliche Analgetika wie Paracetamol .

Posttranslationale Proteinmodifikation

Die Acetylgruppe ist entscheidend für die posttranslationale Modifikation von Proteinen. Dieser Prozess ist entscheidend für die Regulierung der Proteinfunktion und der DNA-Expression in allen Lebensformen und zeigt die biologische Bedeutung von This compound .

Medizinisch-chemische Forschung

This compound: ist eine wertvolle Verbindung in der medizinisch-chemischen Forschung. Es wird verwendet, um molekulare Wechselwirkungen und physikalisch-chemische Eigenschaften zu untersuchen, die für die Entwicklung neuer pharmazeutischer Verbindungen entscheidend sind .

Wirkmechanismus

Target of Action

N-Acetyl-N-benzylacetamide is a chemical compound that has been studied for its potential anticonvulsant activity

Mode of Action

It is hypothesized that the compound may interact with its targets in a way that modulates neuronal activity, potentially reducing the likelihood or severity of seizures

Biochemical Pathways

It’s also possible that it could affect the metabolism of other neurotransmitters, altering the balance of excitatory and inhibitory signals in the brain .

Pharmacokinetics

Similar compounds like n-acetylcysteine have been found to have a rapid plasma concentration peak at approximately 10 hour after administration, with higher maximum plasma concentration and extent of exposure after multiple doses compared to a single dose

Result of Action

Given its potential anticonvulsant activity, it may help to reduce neuronal excitability and prevent the abnormal electrical activity that leads to seizures .

Eigenschaften

IUPAC Name |

N-acetyl-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVKURELUECPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

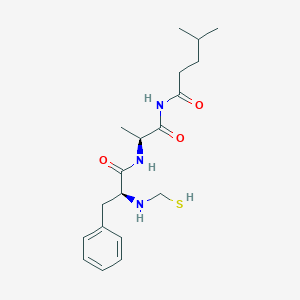

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

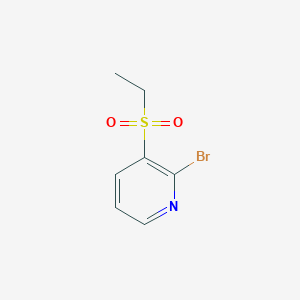

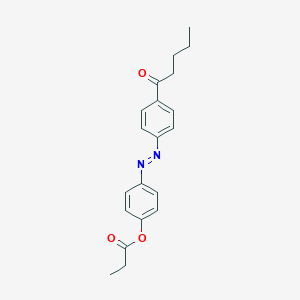

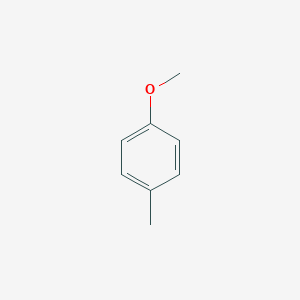

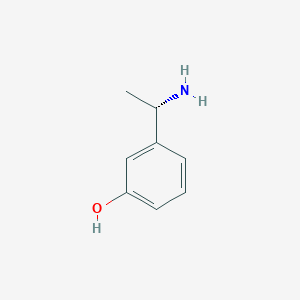

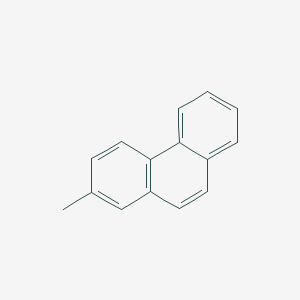

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)